

Crystallographic Comparison of (4-Fluoro-3-nitrophenyl)methanamine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Fluoro-3-nitrophenyl)methanamine
Cat. No.:	B1342181

[Get Quote](#)

A detailed analysis of the crystal structures of derivatives containing the (4-Fluoro-3-nitrophenyl) moiety reveals significant variations in their crystallographic parameters and intermolecular interactions. This guide provides a comparative overview of the X-ray crystallographic data for select derivatives, offering insights for researchers and professionals in drug development and materials science.

This comparison focuses on the crystallographic data of two key derivatives: 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one and 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. While not a direct series of N-substituted **(4-Fluoro-3-nitrophenyl)methanamine**, the analysis of these structures provides valuable information on how different substituents influence the crystal packing and molecular conformation of the core (4-Fluoro-3-nitrophenyl) group.

Comparative Crystallographic Data

The crystallographic data for the two derivatives are summarized in the table below, highlighting the key differences in their crystal systems, unit cell dimensions, and refinement parameters.

Parameter	4-(3-Fluoro-4-nitrophenyl)morpholin-3-one[1]	3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate[2]
Chemical Formula	<chem>C10H9FN2O4</chem>	<chem>C13H10FNO5S</chem>
Molecular Weight	240.19	311.28
Crystal System	Triclinic	Orthorhombic
Space Group	P-1	Pna2 ₁
a (Å)	6.6408 (7)	14.2596 (5)
b (Å)	7.3788 (10)	11.4800 (3)
c (Å)	10.8546 (14)	8.3602 (2)
α (°)	73.30 (3)	90
β (°)	75.39 (3)	90
γ (°)	74.30 (3)	90
Volume (Å ³)	481.60 (14)	1368.57 (7)
Z	2	4
Temperature (K)	113	293
R-factor (%)	3.9	3.4
Dihedral Angle (Benzene-NO ₂) (°)	11.29 (3)	Not Reported
Key Intermolecular Interactions	C-H···O hydrogen bonds	π-π stacking, C-H···O hydrogen bonds

Structural Insights and Comparison

The data reveals distinct structural characteristics for each derivative. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one crystallizes in the triclinic system, indicating lower symmetry compared to the orthorhombic system of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[1]

[2][3] This difference in crystal system is a direct consequence of the different molecular shapes and intermolecular forces at play.

In 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, the morpholinone ring adopts a twist-chair conformation, and the crystal structure is stabilized by intermolecular C-H…O hydrogen bonds, forming chains along the *a*-axis.[1] The dihedral angle between the benzene ring and the nitro group is relatively small at 11.29 (3)°.[1]

Conversely, the crystal structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is characterized by the presence of π - π stacking interactions between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.7806 (16) Å.[2][3] Weak intermolecular C-H…O hydrogen bonds also contribute to the crystal packing.[2][3] The dihedral angle between the two benzene rings in this molecule is 47.63 (14)°.[2][3]

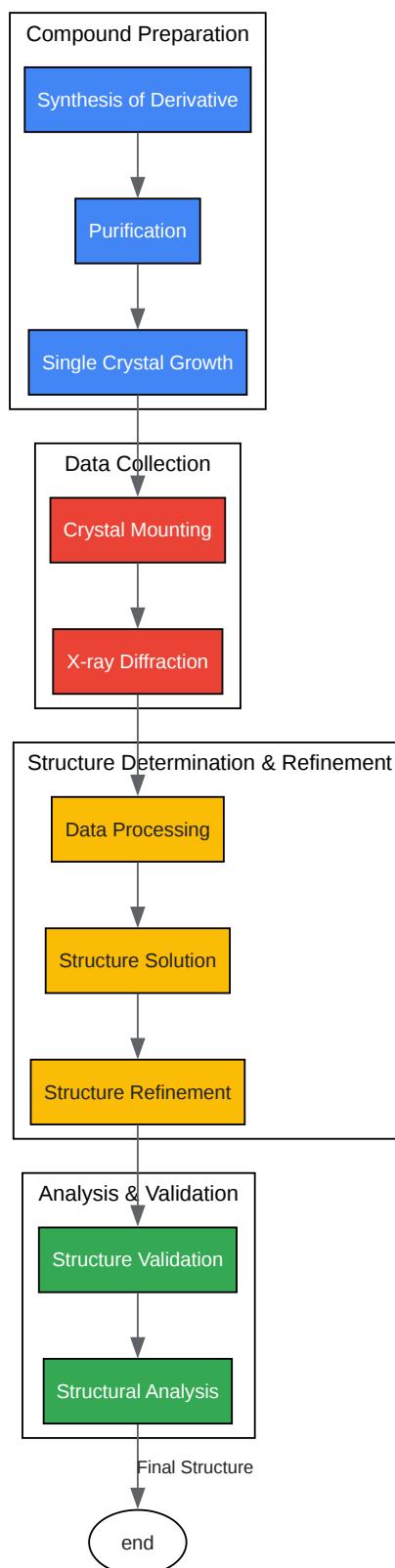
Experimental Protocols

The determination of these crystal structures follows a standardized workflow for single-crystal X-ray diffraction. A detailed methodology is provided below.

Synthesis and Crystallization

The synthesis of these derivatives typically involves multi-step organic reactions. For instance, 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one can be synthesized from 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide in the presence of potassium carbonate in acetonitrile.[1] 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is synthesized from 3-fluoro-4-nitrophenol and *p*-toluenesulfonyl chloride. High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol and ethyl acetate for the morpholinone derivative.

[1]


X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often cryogenic (e.g., 113 K), to minimize thermal vibrations and improve the quality of the diffraction data.[1] Monochromatic X-rays (e.g., Mo K α radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 . In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a single-crystal X-ray crystallography experiment.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystallographic Comparison of (4-Fluoro-3-nitrophenyl)methanamine Derivatives and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342181#x-ray-crystallography-of-4-fluoro-3-nitrophenyl-methanamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com